Lobeline hydrochloride

Description

The exact mass of the compound 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 40 ml water, 12 ml alc; very sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757421. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

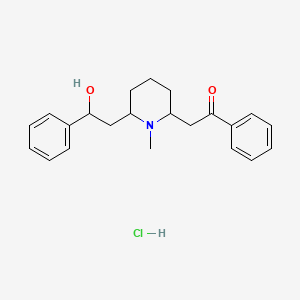

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYPTLXLWOUSO-NFQNBQCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928382 | |

| Record name | Lobeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.1 [ug/mL] (The mean of the results at pH 7.4), 1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | SID56422454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ROSETTES OF SLENDER NEEDLES FROM ALC | |

CAS No. |

134-63-4, 63990-84-1 | |

| Record name | (-)-Lobeline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobeline hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lobeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J834CB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-180 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |

| Record name | LOBELINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Lobeline Hydrochloride's Mechanism of Action in Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobeline (B1674988), a natural alkaloid derived from the plant Lobelia inflata, has long been investigated for its potential therapeutic applications in addiction, particularly for psychostimulant and nicotine (B1678760) dependence. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, presents a unique opportunity for the development of novel addiction therapies. This technical guide provides an in-depth exploration of the core mechanisms of action of lobeline hydrochloride in the context of addiction, with a focus on its molecular targets and downstream effects on key signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this multifaceted compound.

Core Mechanisms of Action

Lobeline's therapeutic potential in addiction stems from its ability to modulate several key neurochemical systems implicated in reward and reinforcement. The primary mechanisms involve its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline exhibits a complex interaction with nAChRs, acting as both a partial agonist and an antagonist depending on the receptor subtype and concentration. It has a high affinity for various nAChR subtypes, particularly the α4β2 and α3β2* subtypes, which are crucial in mediating the reinforcing effects of nicotine.[1]

As a partial agonist, lobeline can weakly stimulate nAChRs, which may help to alleviate withdrawal symptoms. However, its more prominent role in the context of addiction is as an antagonist. By binding to nAChRs, lobeline can block the binding of nicotine, thereby attenuating its rewarding and reinforcing effects.[1][2] This antagonistic action is particularly relevant for its potential use in smoking cessation therapies.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A primary and perhaps more significant mechanism of lobeline's action in addiction is its potent inhibition of VMAT2.[1] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), into synaptic vesicles for subsequent release.

By inhibiting VMAT2, lobeline disrupts the storage of these neurotransmitters. This leads to a decrease in the vesicular pool of dopamine available for release in response to addictive substances like amphetamines.[3][4] This action is thought to be central to lobeline's ability to reduce the rewarding and locomotor-activating effects of psychostimulants.[3][4] Furthermore, lobeline's interaction with VMAT2 appears to be distinct from that of amphetamines, suggesting a unique therapeutic window.[5]

Modulation of Dopamine Neurotransmission

The mesolimbic dopamine system is a critical pathway in the neurobiology of addiction. Lobeline exerts significant influence over this system through multiple actions. By inhibiting VMAT2, it reduces the amount of dopamine released by psychostimulants.[3][4] Additionally, lobeline has been shown to inhibit the dopamine transporter (DAT), albeit with lower affinity than for VMAT2.[6] This inhibition of DAT can lead to an increase in extracellular dopamine levels, which may contribute to its potential to alleviate withdrawal symptoms. The net effect of lobeline on dopamine neurotransmission is a complex interplay between its actions on VMAT2 and DAT, resulting in a modulation of dopamine signaling that can reduce the reinforcing effects of addictive drugs.

Effects on Serotonin and Norepinephrine Systems

Lobeline's influence extends beyond the dopamine system. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are also implicated in the pathophysiology of addiction and mood disorders.[7] By modulating these neurotransmitter systems, lobeline may address the affective components of addiction, such as depression and anxiety, which are common during withdrawal and contribute to relapse.

Interaction with Opioid Receptors

Recent studies have also identified an interaction between lobeline and μ-opioid receptors, where it acts as an antagonist.[8] This finding suggests a broader potential for lobeline in treating opioid addiction by blocking the effects of opioids.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinities and functional effects of this compound.

Table 1: Binding Affinities (Ki) of Lobeline for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| nAChR Subtype | Ki (nM) | Reference |

| α4β2 | 4.0 | [6][9] |

| α4β2 | 4.4 | [10] |

| α7 | 6260 | [6] |

| General nAChRs | 4 | [9] |

Table 2: Binding Affinities and Functional Inhibition (IC50/Ki) of Lobeline for Monoamine Transporters

| Transporter | Parameter | Value (µM) | Reference |

| VMAT2 | Ki ([³H]DTBZ binding) | 2.04 | [3] |

| VMAT2 | IC50 ([³H]DA uptake) | 0.88 | [11] |

| VMAT2 | IC50 ([³H]DTBZ binding) | 0.90 | [5] |

| DAT | IC50 ([³H]DA uptake) | 80 | [11] |

| µ-opioid receptor | Ki ([³H]DAMGO binding) | 0.74 | [8] |

Table 3: Functional Effects of Lobeline on Neurotransmitter Release

| Effect | Parameter | Value (µM) | Reference |

| Inhibition of Methamphetamine-Evoked DA Overflow | IC50 | 0.42 | [3] |

| Evoked [³H]DA Release | EC50 | 25.3 | [5] |

| Inhibition of Nicotine-Evoked ⁸⁶Rb⁺ Efflux | IC50 | 0.7 | [2] |

| Inhibition of Morphine-Activated Potassium Current | IC50 | 1.1 | [8] |

Experimental Protocols

Receptor Binding Assay: [³H]Nicotine Displacement

Objective: To determine the binding affinity of lobeline for nAChRs.

Methodology:

-

Membrane Preparation: Rat brain tissue (e.g., striatum, cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the nAChRs.

-

Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled nicotine ([³H]nicotine) and varying concentrations of unlabeled lobeline.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]nicotine, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of lobeline that inhibits 50% of the specific binding of [³H]nicotine (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis: Measurement of Dopamine Release

Objective: To assess the effect of lobeline on extracellular dopamine levels in the brain of a freely moving animal.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

-

Drug Administration: Lobeline is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.

Behavioral Assay: Amphetamine-Induced Hyperactivity

Objective: To evaluate the effect of lobeline on the locomotor-stimulating effects of amphetamine.

Methodology:

-

Habituation: Rats are individually placed in open-field activity chambers and allowed to habituate for a set period.

-

Pre-treatment: Animals are administered lobeline or a vehicle control at a specified time before the amphetamine challenge.

-

Amphetamine Challenge: Rats are then injected with amphetamine or saline.

-

Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitoring systems.

-

Data Analysis: The locomotor activity data is analyzed to compare the effects of lobeline pre-treatment on amphetamine-induced hyperactivity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in lobeline's mechanism of action.

Caption: Molecular targets of lobeline in the synapse.

Caption: Experimental workflow for investigating lobeline's effects.

Conclusion

This compound exhibits a multifaceted mechanism of action that makes it a compelling candidate for the treatment of addiction. Its ability to concurrently modulate nAChRs, inhibit VMAT2, and influence dopamine, serotonin, and norepinephrine neurotransmission provides a broad therapeutic window. The data presented in this guide highlight the key molecular interactions and their functional consequences. Further research focusing on the development of lobeline analogs with improved selectivity and pharmacokinetic profiles holds significant promise for advancing addiction pharmacotherapy. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for scientists and researchers dedicated to this critical area of drug development.

References

- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lobeline - Wikipedia [en.wikipedia.org]

- 8. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Lobeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted origins of lobeline (B1674988) hydrochloride, a piperidine (B6355638) alkaloid of significant interest for its potential therapeutic applications. This document details its natural biosynthesis within the plant Lobelia inflata, methods for its extraction and purification, and the chemical synthesis routes for both the parent molecule and its hydrochloride salt.

Natural Origin and Biosynthesis

Lobeline is a naturally occurring alkaloid predominantly found in the plant Lobelia inflata, commonly known as Indian tobacco.[1] This plant has a rich history of use in traditional medicine by Native Americans for various ailments.[1] The biosynthesis of lobeline in Lobelia inflata is a complex process involving precursors from primary metabolism. The piperidine ring of lobeline is derived from the amino acid L-lysine, while the two phenylpropanoid side chains originate from the amino acid L-phenylalanine.[2][3]

Biosynthetic Pathway

While the complete enzymatic pathway for lobeline biosynthesis has not been fully elucidated, tracer studies have identified key precursors and intermediates. The initial steps are catalyzed by enzymes common to plant secondary metabolism. L-lysine is first decarboxylated by lysine decarboxylase to form cadaverine.[4] Concurrently, L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, which then undergoes further modifications to form the phenylpropanoid units.[5][6][7] A key symmetrical intermediate in the pathway is lobelanine (B1196011) .[8]

Below is a diagram illustrating the proposed biosynthetic pathway of lobeline.

Extraction and Purification from Lobelia inflata

The extraction of lobeline from plant material is a standard procedure in phytochemistry. The yield of lobeline can vary depending on the plant part, cultivation conditions, and extraction method.

Quantitative Data on Lobeline Content and Extraction

| Plant Material/Product | Lobeline Content (µg/g) | Total Alkaloid Content | Reference |

| L. inflata herb (in vitro) | 175 | - | [9] |

| L. inflata root (in vitro) | 100 | - | [9] |

| L. inflata herb (field grown) | 323 - 382 | - | [9] |

| L. inflata root (field grown) | 833 | - | [9] |

| L. inflata leaves | - | 1.04-1.18% | [10] |

| Tobacco (dried L. inflata leaves) | 17.64 | - | [11] |

| Whole L. inflata plant | 0.95 | - | [11] |

| Capsule (supplement) | 0.77 | - | [11] |

Experimental Protocol: Extraction and Purification

The following is a generalized protocol for the extraction and purification of lobeline from dried Lobelia inflata plant material.

Methodology:

-

Maceration: The powdered plant material is macerated with an acidified aqueous or alcoholic solution to protonate the alkaloids and increase their solubility.

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the alkaloids.

-

Alkalinization: The acidic extract is basified, typically with ammonia (B1221849) or sodium bicarbonate, to deprotonate the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as ether or chloroform (B151607) to transfer the lobeline base into the organic phase.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated under reduced pressure to yield the crude alkaloid extract.

-

Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography, to isolate pure lobeline.

Chemical Synthesis of Lobeline Hydrochloride

The chemical synthesis of lobeline has been accomplished through various routes, often involving the construction of the piperidine ring and the stereoselective introduction of the side chains. The hydrochloride salt is then prepared from the free base.

Quantitative Data on Chemical Synthesis

| Synthesis Step | Yield | Reference |

| Preparation of Lobelanine Hydrochloride | 45% (unoptimized) | [12] |

| Enzymatic Desymmetrization of Lobelanidine (B1674987) | 70% | [1] |

| Preparation of (-)-Lobeline Hydrochloride from Lobeline Propionate | 71% | [12] |

| Preparation of this compound from Levo-lobeline | >95% | [13] |

Experimental Protocol: Chemical Synthesis and Hydrochloride Salt Formation

A common strategy for lobeline synthesis involves the preparation of the key intermediate, lobelanidine, followed by its conversion to lobeline.

Methodology:

-

Synthesis of Lobelanine: A common starting point is the biomimetic Mannich reaction of glutaraldehyde, methylamine hydrochloride, and benzoylacetic acid to form lobelanine.[12]

-

Reduction to Lobelanidine: Lobelanine is then reduced, for example using sodium borohydride, to yield lobelanidine.[1]

-

Desymmetrization and Oxidation: The symmetrical lobelanidine undergoes a desymmetrization step, which can be achieved enzymatically (e.g., using a lipase (B570770) for selective acylation) or through chemical methods, followed by oxidation of the remaining hydroxyl group to the ketone to yield lobeline.[1]

-

Purification: The synthesized lobeline base is purified using standard laboratory techniques such as chromatography.

-

Hydrochloride Salt Formation: The purified lobeline free base is dissolved in a suitable solvent, such as a mixture of ethanol and methyl tert-butyl ether.[13] A solution of hydrogen chloride in ethanol is then added to precipitate the this compound salt.

-

Crystallization and Isolation: The precipitated salt is isolated by filtration, washed, and dried to yield pure this compound as a white crystalline powder.[13]

This guide provides a comprehensive overview of the origin of this compound, from its natural biosynthesis to its laboratory synthesis, intended to be a valuable resource for the scientific community.

References

- 1. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine Ammonia-Lyase from Loblolly Pine : Purification of the Enzyme and Isolation of Complementary DNA Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The biosynthesis of Lobelia alkaloids. Part II. The role of lobelanine in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. LC-DAD and LC-MS-MS Analysis of Piperidine Alkaloids of Lobelia inflata L. (In Vitro and In Vivo) [repo.lib.semmelweis.hu]

- 10. Antiepileptic activity of lobeline isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN105198795A - Preparation technique of this compound - Google Patents [patents.google.com]

Neuroprotective Effects of Lobeline Hydrochloride: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobeline (B1674988), a natural alkaloid derived from the Lobelia inflata plant, has garnered significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the in-vitro evidence supporting the neuroprotective effects of lobeline hydrochloride. The document details the molecular mechanisms of action, key signaling pathways involved, and standardized experimental protocols for evaluating its efficacy in neuronal cell models. While the qualitative effects of lobeline are increasingly understood, this guide also highlights the need for further quantitative studies to firmly establish its therapeutic potential.

Putative Mechanisms of Neuroprotection

This compound is believed to exert its neuroprotective effects through a multi-faceted approach, targeting several key pathways implicated in neuronal cell death and dysfunction. These mechanisms include the modulation of neurotransmitter systems, reduction of oxidative stress, and attenuation of neuroinflammatory processes.

-

Modulation of Neurotransmitter Systems: Lobeline interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). Its interaction with VMAT2 is thought to alter the storage and release of dopamine (B1211576), which may be protective in models of dopaminergic neurodegeneration.[1][2]

-

Anti-inflammatory Effects: Lobeline has been suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway in microglia.[3]

-

Antioxidant Properties: The alkaloid may protect neurons by mitigating oxidative stress, a common factor in neurodegenerative diseases. This can be achieved by reducing the levels of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[4]

-

Anti-apoptotic Activity: Lobeline may prevent programmed cell death (apoptosis) by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and inhibiting the activity of executioner caspases like caspase-3.

Quantitative Data on Neuroprotective Effects

While numerous studies describe the qualitative neuroprotective effects of lobeline, specific quantitative data from in-vitro assays are not consistently reported in publicly available literature. The following tables are presented as a template to illustrate the types of quantitative data that are crucial for a thorough evaluation of this compound's neuroprotective efficacy. The hypothetical data are based on typical results seen for other neuroprotective compounds in similar experimental models.

Table 1: Effect of this compound on Neuronal Viability in an MPP+ Model of Parkinson's Disease

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Control (untreated SH-SY5Y cells) | - | 100 ± 5.2 |

| MPP+ (0.5 mM) | - | 52.3 ± 4.1 |

| MPP+ + Lobeline HCl | 1 µM | 65.1 ± 3.8 |

| MPP+ + Lobeline HCl | 5 µM | 78.4 ± 4.5 |

| MPP+ + Lobeline HCl | 10 µM | 89.6 ± 3.9 |

| Data would be presented as mean ± standard deviation. Cell viability would be assessed using the MTT assay. |

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in a Hydrogen Peroxide-Induced Oxidative Stress Model

| Treatment Group | Concentration | Intracellular ROS (% of Control) |

| Control (untreated cortical neurons) | - | 100 ± 8.1 |

| Hydrogen Peroxide (200 µM) | - | 254.7 ± 15.3 |

| H₂O₂ + Lobeline HCl | 1 µM | 189.2 ± 11.5 |

| H₂O₂ + Lobeline HCl | 5 µM | 145.8 ± 9.7 |

| H₂O₂ + Lobeline HCl | 10 µM | 112.3 ± 7.2 |

| Data would be presented as mean ± standard deviation. ROS levels would be measured using the DCFH-DA assay. |

Table 3: Effect of this compound on Caspase-3 Activity in a Glutamate-Induced Excitotoxicity Model

| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) |

| Control (untreated PC12 cells) | - | 1.0 ± 0.1 |

| Glutamate (B1630785) (10 mM) | - | 4.2 ± 0.5 |

| Glutamate + Lobeline HCl | 1 µM | 3.1 ± 0.4 |

| Glutamate + Lobeline HCl | 5 µM | 2.0 ± 0.3 |

| Glutamate + Lobeline HCl | 10 µM | 1.3 ± 0.2 |

| Data would be presented as mean ± standard deviation. Caspase-3 activity would be measured using a colorimetric or fluorometric assay. |

Table 4: Effect of this compound on the Bax/Bcl-2 Protein Ratio in an In-Vitro Model of Neuronal Apoptosis

| Treatment Group | Concentration | Bax/Bcl-2 Ratio (Densitometry Units) |

| Control | - | 0.8 ± 0.1 |

| Apoptotic Stimulus | - | 3.5 ± 0.4 |

| Apoptotic Stimulus + Lobeline HCl | 1 µM | 2.6 ± 0.3 |

| Apoptotic Stimulus + Lobeline HCl | 5 µM | 1.7 ± 0.2 |

| Apoptotic Stimulus + Lobeline HCl | 10 µM | 1.1 ± 0.1 |

| Data would be presented as mean ± standard deviation. Protein levels would be determined by Western blot analysis and densitometry. |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the neuroprotective effects of this compound.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. For studies on excitotoxicity, primary cortical neurons can be cultured from embryonic rodents.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Neurotoxicity:

-

MPP+ Model: To mimic Parkinson's disease, SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+), typically at a concentration of 0.5-1 mM for 24-48 hours.[5][6]

-

Glutamate-Induced Excitotoxicity: PC12 cells or primary cortical neurons are exposed to high concentrations of glutamate (e.g., 5-20 mM) for a specified period to induce excitotoxic cell death.[7][8]

-

Oxidative Stress Model: Neuronal cells are treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) at concentrations ranging from 50-200 µM to induce oxidative stress.[9]

-

-

This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before the addition of the neurotoxic agent.

Cell Viability Assays

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1-2 hours, followed by the addition of the neurotoxin.

-

After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10]

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.[11]

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Seed cells in a suitable plate (e.g., 24-well or 96-well) and treat with this compound and the oxidative stress-inducing agent.

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay

-

After treatment, lyse the cells in a lysis buffer provided with a caspase-3 activity assay kit.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Incubate an equal amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays) in a 96-well plate.

-

Measure the absorbance or fluorescence at the appropriate wavelength after a specified incubation time at 37°C.

-

The caspase-3 activity is calculated as the fold change relative to the untreated control.[12][13]

Western Blot Analysis for Bax and Bcl-2

-

Following treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.[14][15][16][17]

Signaling Pathways and Visualizations

This compound's neuroprotective effects are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Anti-Apoptotic Signaling Pathway

Lobeline is hypothesized to promote neuronal survival by modulating the intrinsic apoptotic pathway. It may increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-9 and the downstream executioner caspase-3.

Caption: Putative anti-apoptotic signaling pathway of this compound.

PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. It is plausible that lobeline activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and activate downstream effectors that promote cell survival.

Caption: PI3K/Akt/mTOR cell survival pathway potentially modulated by lobeline.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in regulating cell proliferation, differentiation, and survival. Activation of the ERK pathway is often associated with neuroprotection. Lobeline may promote neuronal survival by activating the MAPK/ERK pathway.

References

- 1. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. support.diasorin.com [support.diasorin.com]

- 4. DNA damage and oxidative stress induced by seizures are decreased by anticonvulsant and neuroprotective effects of lobeline, a candidate to treat alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prevention of neuronal cell damage induced by oxidative stress in-vitro: effect of different Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of caspase-3 activation in phencyclidine-induced neuronal death in postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Lobeline Hydrochloride for Methamphetamine Abuse Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core research into lobeline (B1674988) hydrochloride as a potential pharmacotherapy for methamphetamine abuse. It details the compound's mechanism of action, summarizes key preclinical findings, and outlines relevant experimental protocols.

Executive Summary

Methamphetamine use disorder is a significant public health concern with no FDA-approved pharmacotherapies.[1][2] Lobeline, a natural alkaloid derived from Lobelia inflata, has emerged as a promising candidate due to its unique pharmacological profile.[3] Preclinical evidence suggests that lobeline can attenuate the reinforcing and rewarding effects of methamphetamine, primarily through its interaction with the vesicular monoamine transporter 2 (VMAT2).[3][4] This guide consolidates the existing research to provide a technical resource for professionals in the field of addiction science and drug development.

Mechanism of Action

Lobeline's mechanism of action in the context of methamphetamine abuse is multifaceted, involving interactions with several key proteins involved in dopamine (B1211576) neurotransmission.

2.1 Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

The primary mechanism by which lobeline is thought to counter the effects of methamphetamine is through its interaction with VMAT2.[3][4][5] Methamphetamine exerts its effects by disrupting the vesicular storage of dopamine, leading to a massive efflux of dopamine into the cytoplasm and subsequently into the synapse.[1] Lobeline interacts with the tetrabenazine-binding site on VMAT2, inhibiting the uptake of dopamine into synaptic vesicles.[3][5] This action is believed to reduce the cytoplasmic pool of dopamine available for methamphetamine-induced reverse transport through the dopamine transporter (DAT).[6]

2.2 Interaction with the Dopamine Transporter (DAT)

Lobeline also interacts with the dopamine transporter (DAT), albeit with lower affinity than for VMAT2.[1][5][7] It inhibits DAT-mediated dopamine uptake, which could contribute to its effects on methamphetamine-induced dopamine release.[7] However, its significantly higher potency at VMAT2 suggests that this is its primary site of action for mitigating methamphetamine's effects.[5]

2.3 Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Lobeline is also known to be a ligand at nicotinic acetylcholine receptors (nAChRs), acting as both an agonist and an antagonist depending on the receptor subtype and experimental conditions.[3] While this interaction is central to its historical use as a smoking cessation aid, its role in the context of methamphetamine abuse is less clear but may contribute to its overall pharmacological profile.

Preclinical Research Findings

A substantial body of preclinical research has investigated the efficacy of lobeline in animal models of methamphetamine abuse.

3.1 Effects on Methamphetamine Self-Administration

Multiple studies have demonstrated that lobeline pretreatment significantly decreases methamphetamine self-administration in rats.[6][8] This effect appears to be specific to the rewarding properties of methamphetamine, as tolerance develops to lobeline's rate-suppressant effects on responding for non-drug reinforcers like sucrose (B13894), while the reduction in methamphetamine intake persists with repeated administration.[6] Importantly, lobeline itself does not appear to have reinforcing properties and is not self-administered by rats, suggesting a low abuse potential.[8]

3.2 Effects on Methamphetamine-Induced Dopamine Release

In vitro and in vivo studies have shown that lobeline inhibits methamphetamine-evoked dopamine release.[1][7] By acting on VMAT2, lobeline reduces the amount of dopamine released from synaptic vesicles by methamphetamine.[1] Microdialysis studies in rats have provided further evidence for lobeline's ability to modulate dopamine dynamics in brain regions associated with reward.

3.3 Effects on Methamphetamine-Induced Behavioral Changes

Lobeline has been shown to attenuate other behavioral effects of methamphetamine, including hyperactivity and stereotypy in rodents.[9] It has also been found to block the acquisition of methamphetamine-induced conditioned place preference, a measure of the rewarding effects of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on lobeline.

Table 1: In Vitro Binding Affinities and Functional Potencies of Lobeline

| Target | Assay | Species | Preparation | Value | Reference |

| VMAT2 | [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding | Rat | Striatal Vesicles | IC₅₀ = 0.90 µM | [1] |

| VMAT2 | [³H]Dopamine ([³H]DA) Uptake | Rat | Striatal Vesicles | IC₅₀ = 0.88 µM | [1] |

| DAT | [³H]Dopamine ([³H]DA) Uptake | Rat | Striatal Synaptosomes | IC₅₀ = 80 µM | [1] |

| nAChR (α4β2) | [³H]Nicotine Binding | Rat | Brain Membranes | Kᵢ = 0.004 µM | [5] |

| nAChR (α7) | [³H]Methyllycaconitine ([³H]MLA) Binding | Rat | Brain Membranes | Kᵢ = 11.6 µM | [5] |

Table 2: Effective Doses of Lobeline in Preclinical Behavioral Models

| Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |

| Methamphetamine Self-Administration | Rat | Subcutaneous | 0.3 - 3.0 mg/kg | Decreased responding for methamphetamine | [6] |

| Methamphetamine-Induced Stereotypy | Mouse | Intraperitoneal | 3.0 - 30 mg/kg | Decreased intensity and increased latency of stereotypy | [9] |

| MPTP-Induced Behavioral Deficits | Mouse | Intraperitoneal | 3 mg/kg | Reversed motor deficits | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of lobeline for methamphetamine abuse.

5.1 Methamphetamine Self-Administration in Rats

This protocol is based on methodologies described in Harrod et al., 2001.[6]

-

Subjects: Male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal. Animals are allowed a recovery period of at least 5-7 days.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a syringe pump for intravenous infusions.

-

Training:

-

Rats are trained to press a designated "active" lever for intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light.

-

Once responding is stable, the schedule is gradually increased to a fixed-ratio 5 (FR5) schedule, where five lever presses are required for each infusion.

-

A control group is often trained to respond for a non-drug reinforcer, such as sucrose pellets, to assess the specificity of the drug's effects.

-

-

Lobeline Treatment:

-

Once stable responding is achieved, rats are pretreated with various doses of lobeline hydrochloride (e.g., 0.3-3.0 mg/kg) or saline via subcutaneous injection 15 minutes prior to the self-administration session.

-

The effect of lobeline on the number of infusions earned and lever presses is recorded and analyzed.

-

5.2 In Vivo Microdialysis for Dopamine Measurement

This protocol is a generalized procedure based on descriptions in the literature.[11][12][13]

-

Subjects: Male Wistar or Sprague-Dawley rats are used.

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting a brain region of interest such as the striatum or nucleus accumbens. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a baseline collection period, animals are administered methamphetamine, and dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Lobeline Administration: In treatment groups, lobeline is administered prior to the methamphetamine injection.

-

Dopamine Analysis: The concentration of dopamine and its metabolites in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-EC) or LC-MS/MS.[11][12]

5.3 VMAT2 Binding Assay ([³H]Dihydrotetrabenazine Binding)

This protocol is based on methodologies described in Nickell et al.[1]

-

Tissue Preparation: Rat striatum or whole brain is homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet. The pellet is then subjected to osmotic lysis and further centrifugation to isolate synaptic vesicles.

-

Incubation: Aliquots of the vesicular preparation are incubated with [³H]dihydrotetrabenazine ([³H]DTBZ) and varying concentrations of lobeline or a competing ligand in a buffer solution.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., tetrabenazine). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

6.1 Methamphetamine and Lobeline Signaling at the Dopaminergic Synapse

Caption: Interaction of methamphetamine and lobeline at the dopaminergic synapse.

6.2 Experimental Workflow for Methamphetamine Self-Administration Study

Caption: Workflow for a typical methamphetamine self-administration experiment with lobeline.

Clinical Research Landscape

While preclinical data are promising, clinical research on lobeline for methamphetamine abuse is limited. Early phase 1 clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of lobeline, as well as its interaction with intravenous methamphetamine.[4][14] However, these trials did not progress to later phases, and there are currently no active, large-scale clinical trials specifically investigating lobeline as a standalone treatment for methamphetamine use disorder. More recent clinical efforts for methamphetamine use disorder have focused on other pharmacological targets and combination therapies, such as the combination of naltrexone (B1662487) and bupropion.[15][16]

Future Directions

The development of lobeline analogs with greater selectivity for VMAT2 over other targets like nAChRs represents a key area for future research.[3] Such analogs could potentially offer an improved therapeutic window with fewer side effects. Further preclinical studies are also needed to fully elucidate the long-term effects of lobeline on methamphetamine-induced neuroadaptations. While early clinical trials were not definitive, the strong preclinical rationale suggests that further clinical investigation of lobeline or its more selective analogs may still be warranted.

Conclusion

This compound remains a compound of significant interest in the search for a pharmacotherapy for methamphetamine abuse. Its primary mechanism of action via VMAT2 inhibition directly counteracts a key aspect of methamphetamine's neurotoxic and reinforcing effects. Although clinical development has stalled, the extensive preclinical data provides a solid foundation for the development of novel VMAT2-targeting compounds for the treatment of psychostimulant use disorders. This technical guide serves as a resource to facilitate further research and development in this critical area.

References

- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current and Emerging Treatments for Methamphetamine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study finds lobeline reduces self-administration of methamphetamine in rats | EurekAlert! [eurekalert.org]

- 9. Lobeline attenuates methamphetamine-induced stereotypy in adolescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Pharmacological approaches to methamphetamine dependence: a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and History of Lobeline: A Technical Guide

An In-depth Exploration of the Core Science from Lobelia inflata

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific journey from traditional indigenous use to modern pharmacological investigation. The guide adheres to stringent data presentation and visualization standards to facilitate a clear and thorough understanding of the subject.

Historical Overview: From Indigenous Remedy to Laboratory Scrutiny

Lobelia inflata, commonly known as Indian tobacco, has a long history of use in traditional medicine. Indigenous peoples of North America utilized the plant for its emetic, respiratory, and ceremonial properties. The introduction of Lobelia inflata into Western medicine is largely credited to Samuel Thomson in the early 19th century. The plant's potent physiological effects spurred scientific inquiry into its chemical constituents, leading to the isolation of its primary active alkaloid, lobeline.

The first total synthesis of lobeline was achieved in 1929, a significant milestone that opened the door for more detailed pharmacological studies. Early research focused on its properties as a respiratory stimulant, a use that has since been largely superseded by more effective treatments. In the mid-20th century, interest shifted towards its potential as a smoking cessation aid, due to its structural and functional similarities to nicotine (B1678760). However, numerous studies and clinical trials have failed to produce consistent evidence of its long-term efficacy for this indication. In 1993, the U.S. Food and Drug Administration (FDA) banned the sale of over-the-counter smoking cessation products containing lobeline.

Current research has pivoted to investigating lobeline's effects on the central nervous system, particularly its potential in the treatment of drug addiction and other neurological disorders. This contemporary focus is driven by a deeper understanding of its complex mechanism of action at multiple neurotransmitter systems.

Physicochemical Properties and Biosynthesis

Lobeline is a piperidine alkaloid with the chemical formula C22H27NO2. It exists as a white amorphous powder and is freely soluble in water.

Biosynthesis

The biosynthesis of lobeline in Lobelia inflata has been shown to originate from the amino acids L-lysine and L-phenylalanine. Lysine provides the piperidine ring core, while phenylalanine contributes the two side chains. The pathway involves the formation of key intermediates such as piperideine and benzoylacetic acid.

Pharmacological Profile: A Multi-Target Ligand

Lobeline exhibits a complex pharmacological profile, interacting with multiple targets within the central and peripheral nervous systems. Its actions are primarily attributed to its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).

Interaction with Nicotinic Acetylcholine Receptors

Lobeline is a ligand at nAChRs, acting as a competitive antagonist. It displays high affinity for various nAChR subtypes, which underlies its historical investigation as a smoking cessation aid, as it was thought to mimic and block the effects of nicotine.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A primary mechanism of action for lobeline's effects on the central nervous system is its inhibition of VMAT2. VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for release. By inhibiting VMAT2, lobeline disrupts the storage and release of these neurotransmitters, a mechanism that is being explored for its potential in treating psychostimulant abuse. Lobeline also inhibits the dopamine transporter (DAT), though with significantly lower affinity compared to VMAT2.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on lobeline's binding affinities and inhibitory concentrations at its key molecular targets.

| Target | Ligand | Preparation | Ki (nM) | Reference |

| Neuronal nAChRs | (-)-Lobeline | Rat Brain | 4 | |

| Neuronal nAChRs | (-)-Nicotine | Rat Brain | 2 | |

| nAChRs | [3H]-Nicotine | Rat Brain | 4.4 |

| Target | Action | Preparation | IC50 (µM) | Reference |

| VMAT2 ([3H]DTBZ binding) | Inhibition | Rat Striatum | 0.90 | |

| VMAT2 ([3H]DA uptake) | Inhibition | Rat Striatal Vesicles | 0.88 | |

| DAT ([3H]DA uptake) | Inhibition | Rat Striatal Synaptosomes | 80 | |

| Methamphetamine-evoked DA overflow | Decrease | 0.42 | ||

| d-amphetamine-evoked [3H]DA release | Evokes | 25.3 |

| Pharmacokinetic Parameter | Observation | Reference |

| Brain to Plasma Concentration Ratio | Higher than nicotine and cytisine | |

| Lipophilicity | Higher than nicotine and cytisine |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of lobeline from Lobelia inflata.

Isolation and Purification of Lobeline

A common method for the extraction and isolation of lobeline from plant material is acid-base extraction, followed by chromatographic purification.

Protocol: Acid-Base Extraction

-

Maceration: The dried and powdered aerial parts of Lobelia inflata are macerated in an acidified aqueous solution (e.g., with acetic acid) for several hours.

-

Filtration: The mixture is filtered to separate the plant debris from the acidic extract containing the protonated alkaloids.

-

Basification: The acidic extract is made alkaline (e.g., with sodium bicarbonate or ammonia (B1221849) solution) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as petroleum ether or chloroform, to transfer the alkaloids into the organic phase.

-

Acidic Wash: The combined organic extracts are then washed with an acidic aqueous solution (e.g., dilute sulfuric acid) to transfer the protonated alkaloids back into the aqueous phase, leaving behind neutral and weakly basic impurities in the organic phase.

-

Final Extraction: The acidic aqueous solution is again basified, and the alkaloids are re-extracted into an organic solvent.

-

Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the quantification of lobeline in plant extracts and pharmaceutical preparations.

Protocol: HPLC-DAD Analysis

-

Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic System: A standard HPLC system equipped with a photodiode array (DAD) detector is used.

-

Column: A C18 reversed-phase column is commonly employed for the separation.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) formate). The composition can be isocratic or a gradient.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.

-

Detection: Lobeline is detected by its UV absorbance, typically at around 250 nm.

-

Quantification: The concentration of lobeline in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

Lobeline, the principal alkaloid of Lobelia inflata, has a rich and complex history that spans from its use in traditional indigenous medicine to its current role as a tool in neuropharmacological research. While its early promise as a respiratory stimulant and smoking cessation aid has not been fully realized, its intricate mechanism of action, particularly its effects on VMAT2 and nAChRs, continues to make it a subject of significant scientific interest. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of this fascinating natural product.

basic chemical properties of lobeline hydrochloride for research

An In-depth Technical Guide on the Core Chemical Properties of Lobeline (B1674988) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of lobeline hydrochloride. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data and methodologies.

Core Chemical Properties

This compound is a piperidine (B6355638) alkaloid salt derived from the plant Lobelia inflata.[1] It presents as a white, crystalline powder or in the form of rosettes of slender needles.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₂₇NO₂·HCl | [1][4][5][6] |

| Molecular Weight | 373.92 g/mol | [4][5][7][8] |

| CAS Number | 134-63-4 | [4][7][8] |

| Melting Point | 178 - 185 °C (may decompose) | [2][8] |

| pKa (at 25 °C) | ~8.6 - 8.77 | |

| Solubility | Water: 6 mg/mL (requires sonication); 1:40 (w/v) Ethanol: ~2 - 37.5 mg/mL (may require sonication) DMSO: ~10 - 74.8 mg/mL DMF: ~10 mg/mL Chloroform: 1:12 (w/v) | [3][5] |

| Appearance | White crystalline powder; Rosettes of slender needles | [2][3] |

| Stability & Storage | Store desiccated at -20°C in a sealed, dark container.[3] Stable under recommended conditions. Avoid oxidizing agents, alkalis, iodides, and tannic acid.[3] pH is a critical factor for stability, with isomerization occurring at pH > 2.6. |

Detailed Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below. These protocols are standard and can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the tube into the powder and then forcing the sample to the bottom by tapping the closed end on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).

-

Approximate Determination: Conduct an initial rapid heating (10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

-

Verification: Repeat the precise determination at least once to ensure consistency.

Solubility Determination

This protocol determines the solubility of this compound in a given solvent at a specific temperature. The principle involves adding a solute to a fixed volume of solvent until a saturated solution is formed.

Methodology:

-

Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, ethanol) to a clean vial or test tube. Measure and record the initial temperature.

-

Initial Solute Addition: Weigh a sample of this compound. Add a small, pre-weighed amount of the compound to the solvent.

-

Dissolution: Vigorously mix the solution (e.g., using a vortex mixer or magnetic stirrer) until the solute is completely dissolved. For this compound, sonication or gentle warming may be necessary to facilitate dissolution in certain solvents.[5]

-

Incremental Addition: Continue adding small, known quantities of the solute, ensuring complete dissolution after each addition.

-

Reaching Saturation: The point of saturation is reached when a small portion of the added solute fails to dissolve even after extended mixing.

-

Calculation: Calculate the total mass of the solute that was dissolved in the known volume of the solvent. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[7]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).[7]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water.[7] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[7]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

-

Titration: As this compound is the salt of a weak base, it will be titrated with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[7]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point. This point can be found on the titration curve where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

Mechanism of Action and Signaling Pathways

This compound's pharmacological profile is complex, primarily involving the modulation of dopaminergic and nicotinic systems.[1] Its key interactions are with the vesicular monoamine transporter 2 (VMAT2), the dopamine (B1211576) transporter (DAT), and nicotinic acetylcholine (B1216132) receptors (nAChRs).

-

VMAT2 Interaction: Lobeline is a VMAT2 ligand. It inhibits the uptake of dopamine into presynaptic vesicles and promotes its release from these vesicles into the cytoplasm. This action perturbs the normal storage of dopamine, leading to an increase in cytosolic dopamine levels.

-

DAT Inhibition: Lobeline also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.

-

nAChR Modulation: It acts as a partial agonist/antagonist at various neuronal nicotinic acetylcholine receptor subtypes, including α4β2 and α3β2.[5]

This dual action on dopamine storage and reuptake means lobeline can attenuate the dopamine-releasing effects of psychostimulants like methamphetamine. While methamphetamine causes a massive, non-vesicular release of dopamine through both VMAT2 and DAT reversal, lobeline's interaction with VMAT2 appears to reduce the vesicular pool of dopamine available for release, thus blunting the stimulant's effect.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols for Lobeline Hydrochloride in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lobeline (B1674988) hydrochloride in preclinical rodent models. This document includes recommended dosage ranges, detailed protocols for common experimental paradigms, and an exploration of its primary mechanism of action. The information is intended to guide researchers in designing and executing rigorous in vivo studies.

Quantitative Data Summary

The following tables summarize typical dosage ranges and pharmacokinetic parameters for lobeline hydrochloride in rats and mice. It is crucial to note that the optimal dose will depend on the specific research question, the animal strain, and the experimental model employed.

Table 1: this compound Dosage in Rodent Models

| Animal Model | Species/Strain | Route of Administration | Dosage Range (mg/kg) | Therapeutic Area/Application | Reference |

| Drug Self-Administration | Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.3 - 3.0 | Attenuation of d-methamphetamine self-administration | [1] |

| Locomotor Activity | Mice | Subcutaneous (s.c.) | 3.0 - 15.0 | Assessment of motor impairment and activity | [2] |

| Conditioned Taste Aversion | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.3 - 3.0 | Evaluation of aversive effects | [3] |

| Nicotine Withdrawal | C57BL/6J Mice | Not Specified | Not Specified | Attenuation of depression-like behavior | [4] |

| Alcohol Consumption | C57BL/6J Mice | Subcutaneous (s.c.) | 3, 5, or 10 | Reduction of alcohol consumption and preference | |

| Veterinary Use | Various Mammals | Intravenous (i.v.) / Intramuscular (i.m.) / Subcutaneous (s.c.) | 0.1 - 0.2 | Respiratory stimulant | [5] |

Table 2: Toxicological Data for Lobeline in Rodents

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Subcutaneous (s.c.) | ~100 | [5] |

| Mice | Intraperitoneal (i.p.) | 55.3 | [5] |

| Mice | Intravenous (i.v.) | 8 | [5] |

| Rats | Intravenous (i.v.) | 17 | [5] |

Experimental Protocols

Preparation of this compound for Injection

Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.2

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)

-

Sterile water for injection

-

Sterile syringes and needles (e.g., 25-27G)

-

Sterile 0.22 µm syringe filters

-

Vortex mixer

-

pH meter and 10% hydrochloric acid solution (optional, for pH adjustment)

Protocol:

-

Standard Saline-Based Preparation:

-

Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile saline to the desired final concentration. Gentle warming (to 37°C) and vortexing can aid dissolution.[2]

-

For some applications, the pH of the solution may be adjusted to 2.9-3.2 using a 10% hydrochloric acid solution.[5]

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile vial. This step ensures the removal of any potential microbial contamination.

-

Store the sterile solution appropriately. For short-term storage, 2-8°C is recommended. For longer-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[1] It is recommended to prepare fresh solutions daily.[6]

-

-

DMSO-Based Preparation (for compounds with lower aqueous solubility):

-

First, dissolve the this compound powder in a minimal amount of DMSO.[6]

-

Once fully dissolved, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity in the animals.

-

Proceed with sterile filtration as described in step 1.3.

-

Subcutaneous (s.c.) Injection in Rodents